

The Synthetic Versatility of 4'-Bromovalerophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4'-Bromovalerophenone-d9

Cat. No.: B562502

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Introduction

4'-Bromovalerophenone is a bifunctional aromatic ketone that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl group and a bromine-substituted aromatic ring, allows for a wide array of chemical transformations. This dual reactivity makes it an invaluable precursor for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and advanced materials.^[1] The valerophenone backbone can engage in hydrophobic interactions within protein binding pockets, while the bromo-substituent provides a convenient handle for the introduction of diverse functionalities via cross-coupling reactions, significantly enhancing its utility in medicinal chemistry. This guide provides a comprehensive overview of the applications of 4'-Bromovalerophenone, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 4'-Bromovalerophenone is essential for its safe handling, storage, and effective application in synthetic protocols. The key properties are summarized in the table below.

Property	Value
IUPAC Name	1-(4-bromophenyl)pentan-1-one
Synonyms	p-Bromovalerophenone, p-Bromophenyl butyl ketone
CAS Number	7295-44-5
Molecular Formula	C ₁₁ H ₁₃ BrO
Molecular Weight	241.12 g/mol
Appearance	Yellow crystalline powder
Melting Point	34-36 °C
Boiling Point	168-169 °C at 20 mmHg
Solubility	Soluble in chloroform and ethyl acetate

Core Synthetic Applications

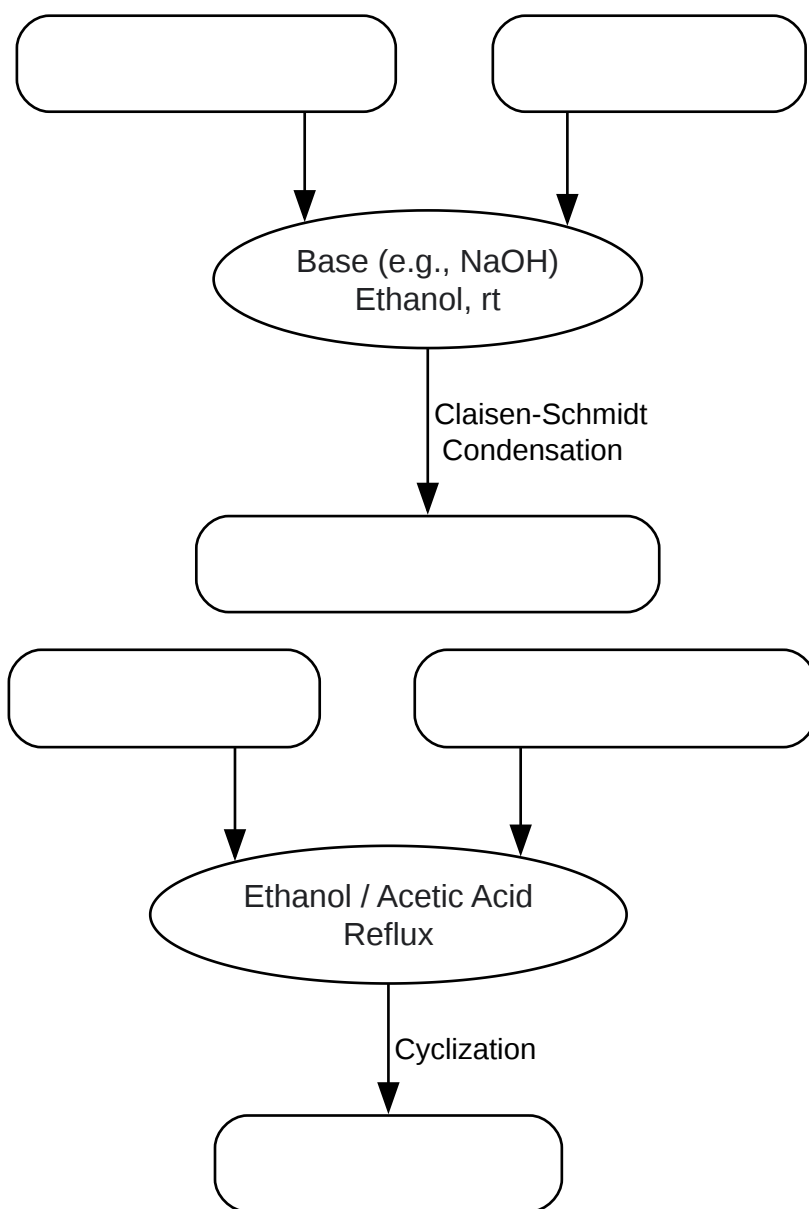
The synthetic utility of 4'-Bromovalerophenone stems from the independent reactivity of its two primary functional groups: the ketone and the aryl bromide. This allows for a modular approach to the synthesis of complex molecules.

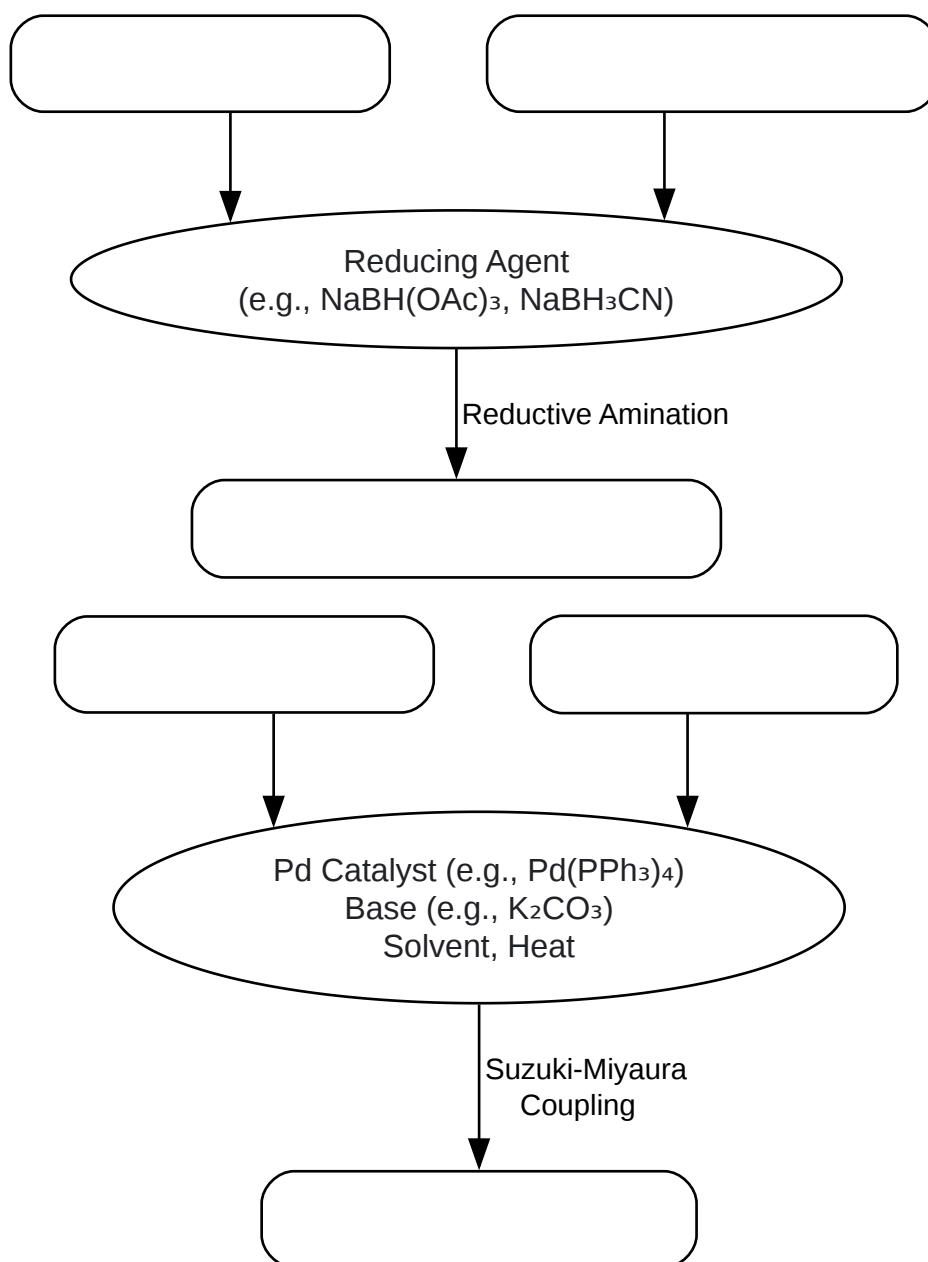
Reactions at the Carbonyl Group

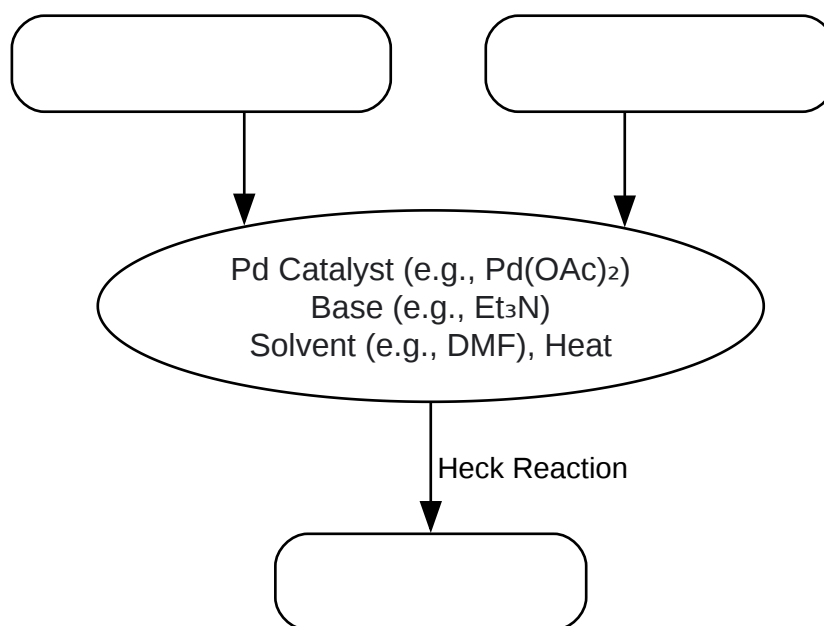
The ketone functionality of 4'-Bromovalerophenone can undergo a variety of classical carbonyl reactions.

1. Claisen-Schmidt Condensation to form Chalcones

A prominent application of 4'-Bromovalerophenone is its use in the Claisen-Schmidt condensation with aromatic aldehydes to synthesize chalcones.^{[2][3][4][5][6]} These α,β -unsaturated ketones are important intermediates for the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.^[7]







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